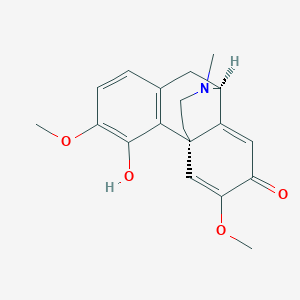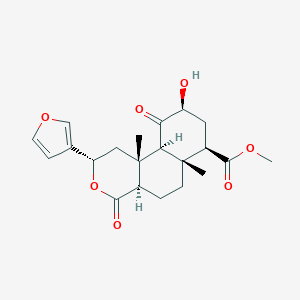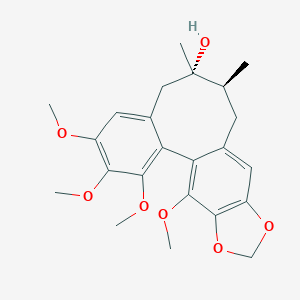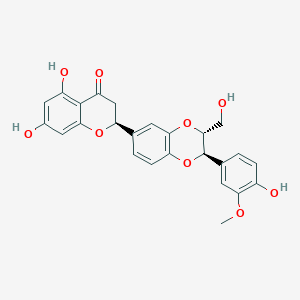
Sinoacutine
Overview
Description
Sinoacutine is an alkaloid found in S. acutum, a plant widely used in traditional medicine . It has cytoprotective and vasorelaxant activities . It inhibits hydrogen peroxide-induced decreases in viability in PC12 cells when used at concentrations of 1 and 10 μM . Sinoacutine induces relaxation of precontracted isolated rat aortic rings .
Molecular Structure Analysis
The molecular formula of Sinoacutine is C19H21NO4 . Its formal name is (9α,13α)-5,6,8,14-tetradehydro-4-hydroxy-3,6-dimethoxy-17-methyl-morphinan-7-one .Chemical Reactions Analysis
Sinoacutine has been found to inhibit inflammatory responses . It reduces levels of nitric oxide (NO), tumour necrosis factor-α (TNF-α), interleukin (IL)-1β and prostaglandin E2 (PGE2) but increases levels of IL-6 . It also inhibits gene expression of nitric oxide synthase (iNOS) and significantly inhibits protein levels of both iNOS and COX-2 .Physical And Chemical Properties Analysis
Sinoacutine has a molecular weight of 327.37 . It is a solid substance and its solubility varies in different solvents .Scientific Research Applications
Anti-inflammatory Activity
Sinoacutine has been studied for its anti-inflammatory properties, particularly in the context of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). Research suggests that it can attenuate the inflammatory response, which may help in treating these conditions .
Pharmacological Effects
The compound has been associated with various pharmacological effects, including antipyretic (fever-reducing) and analgesic (pain-relieving) properties. It is derived from the plant Stephania yunnanensis H. S. Lo , which is used in traditional medicine in Southwest China .
Mechanism of Action
Target of Action
Sinoacutine primarily targets Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) . These enzymes play crucial roles in the inflammatory response. iNOS is involved in the production of nitric oxide (NO), a free radical involved in cell signaling and inflammation. COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandin E2 (PGE2), which are mediators of inflammation .
Mode of Action
Sinoacutine interacts with its targets by inhibiting their activity. It has been found to reduce the levels of NO, TNF-α, IL-1β, and PGE2, but increase the levels of IL-6 . Sinoacutine inhibits the gene expression of iNOS and significantly reduces the protein levels of both iNOS and COX-2 .
Biochemical Pathways
Sinoacutine affects several signaling pathways, including the NF-κB , JNK , and MAPK pathways . It inhibits the phosphorylation of p65 in the NF-κB and c-Jun NH2 terminal kinase (JNK) signaling pathways but promotes the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 in the MAPK signaling pathway . These pathways play key roles in the regulation of immune and inflammatory responses.
Pharmacokinetics
The pharmacokinetics of a drug can greatly influence its bioavailability and therapeutic efficacy .
Result of Action
The inhibition of iNOS and COX-2 by Sinoacutine leads to a reduction in the levels of inflammatory mediators such as NO, TNF-α, IL-1β, and PGE2 . This results in an overall anti-inflammatory effect, making Sinoacutine a promising drug to alleviate inflammatory reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as exposure to toxins, diet, stress, and other lifestyle factors can impact the effectiveness of a drug . .
Safety and Hazards
properties
IUPAC Name |
(1R,9S)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13,22H,6-8H2,1-3H3/t13-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTRUVGBZQJVTF-ORAYPTAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=C(C(=O)C=C2C1CC4=C3C(=C(C=C4)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=C(C(=O)C=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026889 | |
| Record name | Sinoacutine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Salutaridine, (-)- | |
CAS RN |
4090-18-0 | |
| Record name | Salutaridine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004090180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sinoacutine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4090-18-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALUTARIDINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UOY4F98SF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol](/img/structure/B192323.png)







![[10]-Shogaol](/img/structure/B192378.png)



